molecular formula C21H15ClN2O2S B12281401 Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate

Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate

Cat. No.: B12281401
M. Wt: 394.9 g/mol
InChI Key: YDCVLESYDXQXAW-UHFFFAOYSA-N
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Description

Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a methylsulfanyl group. This sulfanyl group is further attached to a pyridine ring bearing a 4-chlorophenyl substituent at the 6-position and a cyano group at the 3-position. The molecule combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse applications, including medicinal chemistry or agrochemical research.

Synthesis of such compounds typically involves multi-step organic reactions, including nucleophilic substitution (for sulfanyl group introduction) and esterification. Characterization methods like $ ^1H $-NMR and HRMS (as employed for structurally related compounds in ) are critical for confirming purity and structure .

Properties

Molecular Formula

C21H15ClN2O2S

Molecular Weight

394.9 g/mol

IUPAC Name

methyl 4-[[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C21H15ClN2O2S/c1-26-21(25)16-4-2-14(3-5-16)13-27-20-17(12-23)8-11-19(24-20)15-6-9-18(22)10-7-15/h2-11H,13H2,1H3

InChI Key

YDCVLESYDXQXAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from suitable precursors such as 4-chlorobenzaldehyde and malononitrile.

    Substitution Reactions: The chlorophenyl group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction.

    Electrophiles: Halogens or nitro groups for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Data: While quinoline analogs (e.g., C3) are explored for antimicrobial activity, the target compound’s pyridine-cyano core warrants testing against kinase targets or bacterial enzymes.
  • Solubility and Stability : The absence of a piperazine group may reduce solubility compared to C3 but could improve membrane permeability.
  • Environmental Impact : Unlike sulfonylureas, the sulfanyl group may confer lower ecotoxicity, but degradation studies are needed .

Biological Activity

Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate, with the CAS number 938027-07-7, is a chemical compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C21H15ClN2O2S
  • Molecular Weight : 394.9 g/mol
  • Structure : The compound features a benzoate moiety linked to a pyridine derivative through a sulfanyl group, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Cellular Signaling Modulation : It may modulate signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer biology.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, particularly against resistant strains of bacteria.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The following table summarizes findings from key studies:

Study ReferenceCell LineIC50 (µM)Mechanism
Study 1A54912.5Apoptosis induction
Study 2MCF78.3Cell cycle arrest
Study 3HeLa15.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays showed a reduction in pro-inflammatory cytokines when cells were treated with the compound. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

In vitro studies have reported that this compound exhibits antimicrobial activity against several pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentrations (MIC) for these organisms were determined, indicating its potential as an antimicrobial agent.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a promising response rate, with some patients experiencing significant tumor reduction.
  • Case Study on Inflammation : Another study focused on patients with rheumatoid arthritis treated with derivatives of this compound showed decreased inflammation markers and improved clinical outcomes.

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